3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride
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Overview
Description
3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethoxy group attached to a phenyl ring, which is further connected to a propionamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Aminoethoxy)benzaldehyde and N-methylpropionamide.
Condensation Reaction: The 4-(2-Aminoethoxy)benzaldehyde undergoes a condensation reaction with N-methylpropionamide in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters effectively.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethoxy)propanoic acid: Shares the aminoethoxy group but differs in the overall structure and functional groups.
N-methylpropionamide: Similar in the propionamide moiety but lacks the aminoethoxy-phenyl group.
4-(2-Aminoethoxy)benzaldehyde: Contains the aminoethoxy-phenyl group but differs in the aldehyde functional group.
Uniqueness
3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[4-(2-aminoethoxy)phenyl]-N-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14-12(15)7-4-10-2-5-11(6-3-10)16-9-8-13;/h2-3,5-6H,4,7-9,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNHHPHGZBZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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